molecular formula C10H17Cl2N3 B1402471 2-(Piperidin-4-ylmethyl)pyrazine dihydrochloride CAS No. 1361114-88-6

2-(Piperidin-4-ylmethyl)pyrazine dihydrochloride

Cat. No.: B1402471
CAS No.: 1361114-88-6
M. Wt: 250.17 g/mol
InChI Key: QOFKJSXOFREZLM-UHFFFAOYSA-N
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Description

2-(Piperidin-4-ylmethyl)pyrazine dihydrochloride is a chemical compound with the molecular formula C10H17Cl2N3. It is a derivative of pyrazine and piperidine, and it is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-(Piperidin-4-ylmethyl)pyrazine dihydrochloride typically involves the reaction of pyrazine with piperidine in the presence of hydrochloric acid. The reaction conditions often include controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity .

Chemical Reactions Analysis

2-(Piperidin-4-ylmethyl)pyrazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the pyrazine ring can be substituted with various nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction and conditions used .

Scientific Research Applications

2-(Piperidin-4-ylmethyl)pyrazine dihydrochloride is widely used in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving cellular processes and interactions.

    Medicine: Research on potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-ylmethyl)pyrazine dihydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

2-(Piperidin-4-ylmethyl)pyrazine dihydrochloride can be compared with other similar compounds such as:

  • 2-(Piperidin-4-ylmethyl)pyridine dihydrochloride
  • 2-(Piperidin-4-ylmethyl)quinoline dihydrochloride

These compounds share structural similarities but differ in their chemical properties and applications. The uniqueness of this compound lies in its specific interactions and applications in various fields.

Biological Activity

2-(Piperidin-4-ylmethyl)pyrazine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. It is characterized by its piperidine and pyrazine moieties, which are known to exhibit various pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 1361114-88-6
  • Molecular Formula : C10H15Cl2N3

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Research indicates that compounds with similar structures often act as ligands for neurotransmitter receptors or inhibit specific kinases involved in cellular signaling pathways.

Antimicrobial Activity

Studies have shown that compounds related to this compound exhibit significant antimicrobial properties. For instance, a series of piperidine derivatives demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Properties

Research indicates that derivatives of this compound may possess anticancer activity. For example, compounds containing the piperidine moiety have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines. Some studies report that these compounds can induce apoptosis in cancer cells, possibly through the inhibition of topoisomerase IIα, an enzyme critical for DNA replication and repair .

Anti-inflammatory Effects

Inhibition of inflammatory pathways has also been observed with piperidine-containing compounds. These compounds may inhibit serine/threonine kinases involved in inflammatory processes, making them potential candidates for treating conditions like rheumatoid arthritis and inflammatory bowel disease .

Case Studies

Study ReferenceBiological ActivityFindings
AnticancerDemonstrated submicromolar inhibitory activity against cancer cell lines (IC50 = 0.37 μM).
AntimicrobialExhibited low micromolar MIC against clinical bacterial strains.
Anti-inflammatoryInhibited specific kinases linked to inflammation and aberrant cell proliferation.

Research Findings

  • Structure-Activity Relationship (SAR) : The modification of the piperidine ring has been shown to significantly impact the potency of related compounds. For example, altering substituents on the pyrazine ring can enhance or diminish biological activity .
  • In Vitro Studies : Various in vitro assays have confirmed the efficacy of related compounds against human dihydroorotate dehydrogenase (DHODH), a target for immunosuppressive therapy .
  • Pharmacological Profiles : The dual action on histamine H3 and sigma-1 receptors has been noted for some piperidine derivatives, indicating a broader therapeutic potential beyond antimicrobial and anticancer activities .

Properties

IUPAC Name

2-(piperidin-4-ylmethyl)pyrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.2ClH/c1-3-11-4-2-9(1)7-10-8-12-5-6-13-10;;/h5-6,8-9,11H,1-4,7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFKJSXOFREZLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=NC=CN=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Piperidin-4-ylmethyl)pyrazine dihydrochloride
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2-(Piperidin-4-ylmethyl)pyrazine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.